1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a pyrazole and pyridazine moiety. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative under controlled conditions. The reaction is often carried out in an anhydrous solvent like benzene, with the addition of reagents such as aryl isocyanates or isothiocyanates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Known for its biological activities, including plant growth stimulation.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits various pharmacological properties.
Uniqueness
1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one stands out due to its unique combination of pyrazole and pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-14-17(2)28(25-16)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)15-18-4-6-19(30-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWPFACXODQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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